3,4-dihydro-1H-isochromen-1-ylmethanol
Description
The molecular formula of the 3-ylmethanol analog is C10H12O2, with a molecular weight of 164.2 g/mol . The positional isomerism (1-yl vs. 3-yl) significantly impacts physicochemical properties and reactivity, as the hydroxymethyl group’s orientation influences steric and electronic interactions.
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-1-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10-11H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTGUAIAPXPCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-1H-isochromen-1-ylmethanol typically involves the reduction of isochroman-1-carboxaldehyde using suitable reducing agents. Commonly used reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reduction process to ensure high yield and purity, along with efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,4-dihydro-1H-isochromen-1-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isochroman-1-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of isochroman-1-ylmethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Isochroman-1-carboxylic acid
Reduction: Isochroman-1-ylmethane
Substitution: Various substituted isochroman derivatives
Scientific Research Applications
3,4-dihydro-1H-isochromen-1-ylmethanol has several applications in scientific research, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-isochromen-1-ylmethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3,4-dihydro-1H-isochromen-1-ylmethanol with structurally related compounds, emphasizing substituent positions, molecular features, and applications:
Key Findings:
Positional Isomerism: The 1-ylmethanol isomer (target compound) and 3-ylmethanol (evidence-derived) differ in hydroxymethyl placement. The 1-position may confer greater steric accessibility for reactions (e.g., esterification or sulfonamide formation), as seen in sonepiprazole’s synthesis .
Synthetic Relevance: Chlorination methods (e.g., SOCl2 in evidence 3) are applicable to hydroxymethyl derivatives, suggesting pathways to modify the target compound into reactive intermediates (e.g., chlorides for alkylation) . Sonepiprazole’s synthesis (evidence 6) implies that 1-ylmethanol derivatives serve as precursors for piperazinyl sulfonamides, a common pharmacophore in drug discovery .
Biological and Physicochemical Properties: Hydrophobicity: The isochromene core in 1-ylmethanol derivatives enhances lipid solubility compared to polar analogs like 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride . Stability: The 1-ylmethanol’s hydroxymethyl group may exhibit lower thermal stability than halogenated analogs (e.g., chloromethylphenyl imidazole in evidence 3) due to the absence of electron-withdrawing substituents .
Biological Activity
3,4-Dihydro-1H-isochromen-1-ylmethanol, a compound belonging to the isochromen family, has garnered attention for its potential biological activities. Isochromenes and their derivatives are known for a variety of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and mechanisms of action.
The molecular formula for this compound is with a CAS number of 96292-92-1. Its structure features a dihydroisochromene core attached to a methanol group, which may influence its reactivity and biological interactions.
Antimicrobial Properties
In vitro studies have demonstrated that derivatives of isochromenes possess antimicrobial effects. For example, certain 3,4-dihydroisocoumarins have been tested against various bacterial strains and shown moderate antibacterial activity . While direct studies on this compound are scarce, its related compounds suggest potential in this area.
Anti-inflammatory Effects
The anti-inflammatory potential of isochromene derivatives has been explored through their interaction with cyclooxygenase enzymes (COX). Compounds structurally related to this compound have been investigated for their ability to inhibit COX enzymes, which play a crucial role in inflammation pathways . This suggests a possible therapeutic application in inflammatory conditions.
The biological activity of this compound likely involves several mechanisms:
- Free Radical Scavenging : The compound may neutralize free radicals through hydrogen donation or electron transfer mechanisms.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
- Interaction with Cell Membranes : The lipophilic nature of isochromenes allows them to integrate into cellular membranes, potentially affecting membrane fluidity and function.
Research Findings Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
